molecular formula C17H13NO4S B119272 Dehydroxyamino Oxamflatin Acid CAS No. 151720-90-0

Dehydroxyamino Oxamflatin Acid

Cat. No.: B119272
CAS No.: 151720-90-0
M. Wt: 327.4 g/mol
InChI Key: MJBHEINNBFZEII-LFYBBSHMSA-N
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Mechanism of Action

Target of Action

Dehydroxyamino Oxamflatin Acid, also known as Oxamflatin, is a potent inhibitor of Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . This action is crucial because DNA expression is regulated by acetylation and de-acetylation .

Mode of Action

Oxamflatin interacts with its target, HDAC, by inhibiting its activity . This inhibition leads to an accumulation of acetylated histone species within the cell . The acetylation of histones loosens the DNA structure, allowing for increased gene expression .

Biochemical Pathways

The primary biochemical pathway affected by Oxamflatin is the histone acetylation pathway . By inhibiting HDAC activity, Oxamflatin prevents the removal of acetyl groups from histones . This action results in an increase in acetylated histones, which can lead to changes in gene expression .

Pharmacokinetics

The compound’s ability to inhibit the growth of various mouse and human cancer cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The inhibition of HDAC activity by Oxamflatin has several molecular and cellular effects. It leads to drastic changes in cell morphology and can inhibit DNA synthesis and cell proliferation . Additionally, Oxamflatin can induce morphological changes in certain cancer cell lines and decrease cell viability . At the molecular level, Oxamflatin has been shown to downregulate the expression of c-Myc, CDK4, E2F1, and the phosphorylation levels of Rb protein, while upregulating p21 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dehydroxyamino Oxamflatin Acid involves multiple steps, including the formation of intermediate compounds and subsequent reactions to achieve the final product. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and reagents to facilitate the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Dehydroxyamino Oxamflatin Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamflatin derivatives, while reduction may produce dehydroxyamino compounds .

Comparison with Similar Compounds

Uniqueness: Dehydroxyamino Oxamflatin Acid is unique due to its specific molecular structure and reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its ability to inhibit specific enzymes and pathways also sets it apart from other similar compounds .

Properties

IUPAC Name

(E)-5-[3-(benzenesulfonamido)phenyl]pent-2-en-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c19-17(20)12-5-4-7-14-8-6-9-15(13-14)18-23(21,22)16-10-2-1-3-11-16/h1-3,5-6,8-13,18H,(H,19,20)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBHEINNBFZEII-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442895
Record name Dehydroxyamino Oxamflatin Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151720-90-0
Record name Dehydroxyamino Oxamflatin Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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